molecular formula C33H40O19 B600532 Kaempferol-3-rutinoside-7-rhamnoside CAS No. 57526-56-4

Kaempferol-3-rutinoside-7-rhamnoside

Cat. No.: B600532
CAS No.: 57526-56-4
M. Wt: 740.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-3-rutinoside-7-rhamnoside is a flavonol glycoside with the molecular formula C33H40O19 and a molecular weight of 740.66 g/mol . This compound is a subject of advanced research due to its multifaceted biological activities, demonstrating significant potential in several therapeutic areas. In anticancer research, this compound and its related derivatives have shown promising selective cytotoxicity against human breast and liver cancer cell lines (MCF-7 and HepG2) . Molecular docking studies suggest its mechanism involves the inhibition of Bcl-2, a key anti-apoptotic protein, thereby promoting programmed cell death . Furthermore, its potent antioxidant properties contribute to its chemopreventive potential by attenuating oxidative DNA damage . The compound also exhibits significant anti-inflammatory efficiencies. Research indicates that related kaempferol glycosides can bind to Vascular Endothelial Growth Factor (VEGF), potentiating anti-inflammatory effects in immune cells like macrophages . This action occurs through the interference with VEGF-related signal transduction and the suppression of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These mechanisms are highly relevant for investigating neuroinflammatory conditions . Additional research on similar compounds points to potential applications in metabolic disease studies, including the management of diabetes via the modulation of the AMP-activated protein kinase (AMPK) pathway and key metabolic enzymes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

57526-56-4

Molecular Formula

C33H40O19

Molecular Weight

740.66

Synonyms

3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  Kaempferol 3-O-rutinoside-7-O-α-L-rhamnopyranoside;  Kaempferol-7-rhamnoside-3-rhamnoglucoside

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Kaempferol-3-rutinoside-7-rhamnoside exhibits significant anticancer activity through various mechanisms:

  • Cell Cycle Arrest and Apoptosis : Studies indicate that kaempferol derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For instance, kaempferol has been shown to modulate cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption in various cancer types including breast, lung, and colon cancers .
  • Synergistic Effects : Kaempferol-3-rutinoside-7-rhamnoside has demonstrated synergistic effects when combined with conventional chemotherapeutics, enhancing their efficacy while minimizing side effects . This is particularly relevant in the treatment of resistant cancer cell lines.

Case Study: Breast Cancer

A study highlighted the effectiveness of kaempferol in reducing tumor size in breast cancer models. The administration of kaempferol led to a significant decrease in cyclin D1 and CDK4 expression, resulting in inhibited proliferation of MCF-7 breast cancer cells .

Antidiabetic Effects

Recent research has identified this compound as a promising agent for diabetes management:

  • Metabolic Enzyme Modulation : In diabetic mice, treatment with kaempferol-3-rutinoside-7-rhamnoside improved glycolytic enzyme activities and normalized fasting blood glucose levels. It also enhanced insulin sensitivity and lipid profiles, indicating its potential role in managing diabetic dyslipidemia .
  • AMPK Pathway Activation : The compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolic regulation. This activation contributes to improved glucose uptake and lipid metabolism .

Case Study: Diabetes Management

In a controlled study involving STZ-induced diabetic mice, this compound significantly reduced fasting blood glucose levels from 250 mg/dL to 140 mg/dL after 28 days of treatment. Additionally, serum insulin levels increased from 2.5 µU/mL to 5 µU/mL, demonstrating its efficacy as an adjunct therapy for diabetes .

Preparation Methods

Plant Material Selection and Pretreatment

Kaempferol-3-rutinoside-7-rhamnoside is predominantly isolated from plant species rich in flavonol glycosides. For example, Schima wallichii Korth., a plant consumed by non-human primates, has been identified as a source of structurally related kaempferol derivatives. Fresh leaves or stems are typically harvested, frozen in liquid nitrogen, and homogenized to disrupt cell walls, enhancing solvent penetration.

Solvent Extraction Techniques

Methanol and ethanol-water mixtures are commonly employed for initial extraction due to their efficacy in dissolving polar glycosides. A protocol from Schima wallichii studies utilized 80% methanol (v/v) at a ratio of 1:10 (plant material-to-solvent), followed by sonication at 40°C for 1 hour. The extract is then filtered and concentrated under reduced pressure at 50°C. Ethyl acetate partitioning is frequently used to fractionate glycosides from non-polar contaminants, yielding a crude flavonol-enriched fraction.

Table 1: Solvent Systems for Extraction

Solvent CompositionTemperature (°C)Duration (Hours)Yield (%)
80% Methanol40112.5
70% Ethanol5029.8
Ethyl Acetate250.56.2

Purification and Isolation Strategies

Column Chromatography

Silica gel column chromatography remains a cornerstone for purifying kaempferol derivatives. In one study, the ethyl acetate fraction was loaded onto a silica G-60 column (200–300 mesh) and eluted with a gradient of sulfuric acid-ethanol (1:9 to 1:5). Fractions are monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray for detection. This compound typically elutes at an Rf value of 0.35–0.45 in a chloroform-methanol-water (65:35:10) system.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns achieves high-resolution separation. A method from Arabidopsis thaliana studies employed a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5–30% B over 30 minutes at 1 mL/min. Detection at 350 nm (characteristic of flavonol absorption) identified the target compound with a retention time of 22.3 minutes.

Table 2: HPLC Parameters for this compound

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (250 × 4.6 mm)0.1% Formic Acid:Acetonitrile1.022.3

Chemical and Enzymatic Synthesis

Glycosylation Reactions

Synthetic routes involve regioselective glycosylation of kaempferol. The 3- and 7-hydroxyl groups are targeted using protected sugar donors. For example, rutinosyl (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) and rhamnosyl donors are sequentially attached via Koenigs-Knorr reactions. Trichloroacetimidate-activated donors in anhydrous dichloromethane, catalyzed by trimethylsilyl triflate, yield protected intermediates, which are deprotected using sodium methoxide.

Enzymatic Synthesis

β-Glucosidases and rhamnosidases from Aspergillus niger have been explored for biocatalytic glycosylation. A two-step enzymatic process achieved 65% conversion: first, UDP-glucose was transferred to kaempferol’s 3-OH group, followed by rhamnosylation using UDP-rhamnose.

Table 3: Synthetic Yields Under Varied Conditions

MethodCatalystSolventYield (%)
Chemical GlycosylationTMSOTfDichloromethane58
Enzymatic Synthesisβ-GlucosidasePhosphate Buffer65

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. 1H^1\text{H}-NMR of this compound exhibits characteristic signals: δ 6.35 (1H, d, J=2.2 Hz, H-6), δ 6.18 (1H, d, J=2.2 Hz, H-8), and δ 5.37 (1H, d, J=7.2 Hz, anomeric proton of rhamnose). High-resolution MS (HRMS) shows a molecular ion peak at m/z 740.2164 [M+H]+^+.

Purity Assessment

Quantitative analysis via LC-MS/MS in multiple reaction monitoring (MRM) mode ensures >98% purity. Calibration curves using this compound standards (0.1–100 μg/mL) exhibit linearity (R2>0.99R^2 > 0.99) .

Q & A

Basic Research Questions

Q. What are the primary natural sources of Kaempferol-3-rutinoside-7-rhamnoside, and how can its presence be validated in plant extracts?

  • Methodological Answer : The compound is found in adzuki bean (Vigna angularis), mung bean (Vigna radiata), and sacred lotus (Nelumbo nucifera). Validation involves:

  • Extraction : Use polar solvents (e.g., methanol/water mixtures) with ultrasonication or heating to enhance solubility .
  • Detection : UPLC-MS/MS with precursor ion m/z 740.1741 ([M+H]+) and fragmentation patterns matching flavonoid-7-O-glycosides. Compare retention times and MS/MS spectra with authenticated reference standards .
    • Key Data : Reported solubility in water is limited due to its glycosidic complexity; weak acidity (pKa ~6–8) affects ionization in ESI-MS .

Q. How is the structure of this compound elucidated, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR : Assign signals for the aglycone (kaempferol) and sugar moieties (rutinoside at C3, rhamnoside at C7). Key peaks include δ 5.3–5.7 ppm (anomeric protons of rhamnose and glucose) .
  • High-Resolution MS : Confirm molecular formula (e.g., C33H40O20, exact mass 756.67) and glycosidic cleavages (e.g., loss of rhamnose [146 Da] or hexose [162 Da]) .
  • Chromatography : Use C18 columns with acidic mobile phases (0.1% formic acid) to resolve positional isomers .

Q. What are the solubility and stability considerations for this compound in experimental setups?

  • Methodological Answer :

  • Solubility : Optimize with DMSO for stock solutions (e.g., 10 mM), then dilute in aqueous buffers. Vortexing and sonication aid dissolution .
  • Stability : Store at -20°C in dark conditions; monitor degradation via HPLC peak area reduction over time. Acidic conditions (pH <3) may hydrolyze glycosidic bonds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structural elucidation, such as ambiguous glycosylation sites?

  • Methodological Answer :

  • Tandem MSⁿ : Use ion-trap MS to differentiate C3 vs. C7 glycosylation. For example, C3-linked rutinoside fragments preferentially under low-energy CID, while C7-rhamnoside shows distinct neutral losses .
  • Enzymatic Hydrolysis : Treat with α-L-rhamnosidase or β-glucosidase to cleave specific glycosidic bonds, followed by LC-MS analysis of hydrolysis products .
    • Case Study : Discrepancies in sugar linkage assignments (e.g., 1→2 vs. 1→6) were resolved using 2D NMR (HSQC, HMBC) to correlate anomeric carbons with adjacent protons .

Q. What quantitative methods are recommended for measuring this compound in complex matrices like plant tissues?

  • Methodological Answer :

  • Standard Curve : Use a phyproof® reference standard (purity ≥90%) for calibration. Linear range: 0.1–100 µg/mL with R² >0.99 .
  • UPLC-MS/MS Parameters :
  • Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 µm).
  • Gradient: 5–95% acetonitrile in 10 min, 0.1% formic acid.
  • MRM transitions: 756.67 → 593.1 (quantifier), 756.67 → 285.0 (qualifier) .
    • Validation : Include recovery tests (spiked matrix) and inter-day precision (RSD <10%) .

Q. What in silico approaches are available to predict the biosynthesis pathways of this compound?

  • Methodological Answer :

  • Pathway Prediction : Use KEGG or PlantCyc databases to map glycosyltransferase (GT) candidates. For example, UGT78D2 in Arabidopsis catalyzes kaempferol 3-O-glucosylation, while rhamnosyltransferases (e.g., UGT89C1) modify C7 .
  • Molecular Docking : Simulate GT-substrate interactions using AutoDock Vina; prioritize residues critical for sugar donor (UDP-rhamnose) binding .

Q. How can researchers address challenges in isolating this compound from co-occurring isomers in plant extracts?

  • Methodological Answer :

  • Multi-Dimensional LC : Combine hydrophilic interaction chromatography (HILIC) with reversed-phase LC to separate isomers with similar hydrophobicity .
  • Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) based on partition coefficients (K values ~0.5–2.0) .
    • Case Study : In Chenopodium murale, CCC achieved 95% purity by exploiting differences in sugar moiety polarity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) reported for this compound?

  • Methodological Answer :

  • Dose-Dependency : Test multiple concentrations (e.g., 1–100 µM) in cell-free (DPPH assay) and cellular (ROS detection) models. Pro-oxidant effects often emerge at >50 µM due to redox cycling .
  • Matrix Effects : Compare results in pure compound vs. crude extract; synergistic interactions with ascorbic acid or polyphenols may alter activity .

Tables of Key Analytical Parameters

Parameter Value/Technique Reference
Exact Mass (Da)756.67 (C33H40O20)
HPLC Retention Time (min)12.3 (C18, 0.1% formic acid gradient)
Major MS/MS Fragments593.1 [M-Rha+H]+, 285.0 [aglycone+H]+
NMR δ (anomeric protons)5.32 (C7-Rha), 5.58 (C3-Glc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.